molecular formula C5H6BrNOS B2877391 4-Bromo-5-methoxy-2-methyl-1,3-thiazole CAS No. 1216139-03-5

4-Bromo-5-methoxy-2-methyl-1,3-thiazole

Cat. No.: B2877391
CAS No.: 1216139-03-5
M. Wt: 208.07
InChI Key: UFPAUVNWSDZXTR-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxy-2-methyl-1,3-thiazole is a chemical compound with the molecular formula C5H6BrNOS. It has an average mass of 208.076 Da and a monoisotopic mass of 206.935333 Da .


Synthesis Analysis

The synthesis of thiazoles involves the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform, yielding 5-arylthiazoles . The 5-aryl-1,3-thiazole core can be functionalized at the 2-position to yield a large array of 5-aryl-2-arylsulfonyl-1,3-thiazoles .


Molecular Structure Analysis

Thiazoles are characterized by significant pi-electron delocalization, which gives them some degree of aromaticity . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazoles can undergo various chemical reactions, including donor–acceptor, nucleophilic, and oxidation reactions . They can also activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .


Physical and Chemical Properties Analysis

Thiazole is a pale yellow liquid with a pyridine-like odor . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Photodynamic Therapy Application

A study by Pişkin, Canpolat, and Öztürk (2020) on a new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing a Schiff base demonstrated significant photophysical and photochemical properties. These properties make the compound a useful photosensitizer for photodynamic therapy, particularly in cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Organic Synthesis and Catalysis

Research by Davis and Forrester (1999) explored thiazolium-ion-based organic ionic liquids derived from 4- and 5-methyl thiazole. These liquids, when treated with triethylamine, were found to promote the benzoin condensation of benzaldehyde, indicating their potential as catalysts in organic synthesis (Davis & Forrester, 1999).

Antimicrobial and Antitubercular Agents

Prasad and Nayak (2016) synthesized novel thiazole derivatives containing a methoxy-naphthyl moiety, which displayed moderate anti-tuberculosis activity and excellent antibacterial activity. This study highlights the potential of thiazole derivatives in developing new antimicrobial agents (Prasad & Nayak, 2016).

Anticonvulsant Activity

Raj and Narayana (2006) conducted a study on the synthesis of 2-(2-Bromo-5- methoxyphenyl)-5-(3-arylidene)-1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones, which exhibited promising anticonvulsant activity. This suggests the potential use of such compounds in developing new anticonvulsant drugs (Raj & Narayana, 2006).

Corrosion Inhibition

Khaled and Amin (2009) investigated the inhibition performance of thiazole derivatives on the corrosion of mild steel in sulfuric acid solutions. Their study showed that these compounds could serve as effective corrosion inhibitors, with applications in industrial processes and maintenance (Khaled & Amin, 2009).

Future Directions

The future directions of research on 4-Bromo-5-methoxy-2-methyl-1,3-thiazole and similar compounds could involve further exploration of their therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents . Additionally, the development of new synthesis methods and the study of their mechanisms of action could also be areas of future research .

Properties

IUPAC Name

4-bromo-5-methoxy-2-methyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNOS/c1-3-7-4(6)5(8-2)9-3/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPAUVNWSDZXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216139-03-5
Record name 4-bromo-5-methoxy-2-methyl-1,3-thiazole
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